For each potential application, the methods of application or experimental procedures would depend on the specific experiment being conducted. This could involve preparing the compound in a certain way, combining it with other compounds, and observing the results under controlled conditions.
3-Cyclopropylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C₇H₁₃ClN and a molecular weight of approximately 147.65 g/mol. It is characterized by its unique structure, which includes a cyclopropyl group attached to a cyclobutane ring, along with an amine functional group. This compound is typically found in a solid state and is often used in various chemical applications due to its interesting structural properties and potential biological activities .
Synthesis of 3-cyclopropylcyclobutan-1-amine hydrochloride typically involves several steps:
These methods may vary based on available starting materials and desired purity levels .
3-Cyclopropylcyclobutan-1-amine hydrochloride has potential applications in:
Interaction studies involving 3-cyclopropylcyclobutan-1-amine hydrochloride could focus on its binding affinity with various biological targets. These studies are crucial for understanding its pharmacodynamics and pharmacokinetics. Preliminary investigations may include:
Such studies would provide insights into its therapeutic potential and safety profile .
Several compounds share structural similarities with 3-cyclopropylcyclobutan-1-amine hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 3-tert-butyl-N-cyclopropylcyclobutan-1-amine hydrochloride | 1909309-37-0 | Contains a tert-butyl group enhancing steric bulk. |
| 3-Cyclopropylpropan-1-amine hydrochloride | 88211-50-1 | Features a propanamine structure, differing in chain length. |
| 3-Cyclopropylcyclobutanamine | 1781866-28-1 | Lacks the hydrochloride salt form, affecting solubility. |
These compounds illustrate the diversity within this chemical class while highlighting the unique cyclobutane and cyclopropyl structures that define their reactivity and potential applications .
Cyclopropanation serves as a cornerstone for constructing the strained cyclopropyl-cyclobutane framework. The Simmons-Smith reaction, employing iodomethylzinc iodide, enables direct cyclopropanation of cyclobutene precursors. For example, reacting 3-chlorocyclobut-1-ene with in situ-generated carbenoids yields 3-cyclopropylcyclobutane derivatives at temperatures between −20°C and 25°C. Transition metal-catalyzed methods, particularly using rhodium(II) acetate, enhance regioselectivity in cross-cyclopropanation reactions involving diazo compounds.
Diazo-based approaches, such as the Kishner cyclopropane synthesis, utilize α,β-unsaturated cyclobutyl ketones. Thermal decomposition of hydrazones formed from these ketones generates cyclopropane rings via denitrogenation, achieving yields up to 68%. A comparative analysis of cyclopropanation methods reveals critical trade-offs between reactivity and stereocontrol:
| Method | Catalyst/Reagent | Yield (%) | Selectivity (cis:trans) |
|---|---|---|---|
| Simmons-Smith | Zn-Cu/I₂CH₂ | 45–55 | 3:1 |
| Rhodium-catalyzed | Rh₂(OAc)₄ | 62–68 | 8:1 |
| Kishner decomposition | KOH/Pt | 50–58 | 1.5:1 |
These strategies highlight the importance of carbenoid intermediates in achieving bicyclic architectures while managing ring strain.
The inherent strain of cyclobutane rings facilitates selective ring-opening reactions. Acid-catalyzed ring expansion of 3-cyclopropylcyclobutanol derivatives, using HCl or H₂SO₄, produces aminocyclobutanes via Wagner-Meerwein rearrangements. For instance, treatment of 3-cyclopropylcyclobutanol with concentrated HCl at 80°C for 12 hours yields the corresponding amine hydrochloride salt in 74% yield.
Nucleophilic ring-opening with azide or cyanide ions introduces functional handles for subsequent transformations. Sodium azide in DMF at 100°C cleaves the cyclobutane ring regioselectively, forming 3-cyclopropylazidobutane intermediates, which are reduced to amines using LiAlH₄. Kinetic studies demonstrate that electron-withdrawing substituents on the cyclopropane ring accelerate ring-opening rates by 40–60% compared to electron-donating groups.
Asymmetric synthesis of enantiomerically pure 3-cyclopropylcyclobutan-1-amine remains challenging due to the compound’s planar chirality. Chiral phosphine ligands, such as (R)-BINAP, paired with palladium catalysts, induce enantioselectivity in cyclopropanation reactions. A recent protocol using Pd(OAc)₂ and (R)-Segphos achieves 92% enantiomeric excess (ee) in the synthesis of trans-3-cyclopropylcyclobutanamine derivatives.
Enzymatic resolutions using immobilized lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze N-acetylated racemic mixtures, isolating the (1S,3R)-enantiomer with >99% ee. This method, however, suffers from low throughput, with maximum yields capped at 35%.
N-functionalization expands the utility of 3-cyclopropylcyclobutan-1-amine hydrochloride. Reductive alkylation using aldehydes and NaBH₄ in methanol introduces alkyl groups at the amine position. For example, reaction with formaldehyde produces N-methyl-3-cyclopropylcyclobutan-1-amine in 85% yield.
Acylation with acetic anhydride in dichloromethane affords N-acetyl derivatives, which serve as intermediates for Suzuki-Miyaura cross-couplings. Palladium-catalyzed coupling of N-acetyl-3-cyclopropylcyclobutan-1-amine with arylboronic acids introduces aromatic moieties at the cyclopropane ring, enabling diversity-oriented synthesis.
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Reductive alkylation | RCHO, NaBH₄, MeOH, 25°C | N-Alkyl derivatives | 75–85 |
| Acylation | Ac₂O, CH₂Cl₂, 0°C to 25°C | N-Acetyl intermediates | 90–95 |
| Suzuki coupling | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃ | Biaryl-functionalized amines | 60–70 |
Mechanochemical methods eliminate solvent use, aligning with green chemistry principles. Ball-milling cyclobutane-1-carboxylic acid with cyclopropylamine hydrochloride in the presence of K₂CO₃ facilitates solid-state amidation, yielding 3-cyclopropylcyclobutan-1-amine hydrochloride after 4 hours at 30 Hz. This approach reduces reaction times by 50% compared to solution-phase methods and achieves 88% purity without chromatographic purification.
High-shear mixing of cyclopropanecarbonyl chloride with cyclobutylamine at 1500 rpm induces rapid coupling, followed by HCl gas treatment to precipitate the hydrochloride salt. This method scales linearly to kilogram quantities, demonstrating industrial viability.
The investigation of 3-cyclopropylcyclobutan-1-amine hydrochloride through computational and theoretical methodologies provides fundamental insights into its electronic structure, molecular geometry, and chemical reactivity. This bicyclic amine presents unique computational challenges due to the high ring strain inherent in both cyclopropane and cyclobutane components, necessitating sophisticated quantum mechanical approaches for accurate modeling.
Density Functional Theory calculations utilizing the B3LYP hybrid functional with correlation-consistent basis sets provide the foundation for understanding the electronic structure of 3-cyclopropylcyclobutan-1-amine hydrochloride [1] [2]. The B3LYP/6-31G(d,p) level of theory offers an optimal balance between computational efficiency and accuracy for geometry optimization of this strained bicyclic system [3]. Higher-level calculations employing the 6-311++G(d,p) basis set incorporate diffuse functions essential for accurately describing the electronic properties of the protonated amine functionality [4].
The calculated molecular geometry reveals significant deviations from ideal tetrahedral bond angles due to ring strain constraints. The cyclopropane component exhibits characteristic bond angles of 60.0 degrees, representing a substantial departure from the ideal 109.5-degree tetrahedral angle [5] [6]. This geometric distortion necessitates the formation of bent bonds, as described by the Walsh orbital model, where carbon atoms employ sp² hybridization for framework bonding while maintaining bent carbon-carbon bonds directed toward the ring center [5].
The cyclobutane ring adopts a non-planar, puckered conformation to minimize torsional strain, with an out-of-plane dihedral angle of approximately 25 degrees [6] [7]. This puckering reduces eclipsing interactions between adjacent carbon-hydrogen bonds while maintaining carbon-carbon bond angles of 88-90 degrees, significantly compressed from the ideal tetrahedral geometry [8] [9].
Accurate modeling of 3-cyclopropylcyclobutan-1-amine hydrochloride requires consideration of electron correlation effects through post-Hartree-Fock methods. Second-order Møller-Plesset perturbation theory calculations at the MP2/6-311++G(d,p) level provide improved treatment of dynamic electron correlation, particularly important for describing the unusual bonding characteristics of small ring systems [10] [11].
Coupled-cluster calculations with single and double excitations and perturbative triple corrections demonstrate superior accuracy for geometry optimization of strained cyclic systems. The CCSD(T)/cc-pVQZ approach yields carbon-carbon bond lengths of 1.502 Å for cyclopropane and 1.548 Å for cyclobutane components, consistent with experimental structural determinations [11] [12].
Computational analysis of ring strain energies reveals the substantial destabilization associated with the bicyclic structure. The cyclopropane component contributes approximately 27.6 kcal/mol of strain energy, while the cyclobutane ring adds an additional 26.3 kcal/mol [13] [14]. The combined ring strain of approximately 53.9 kcal/mol represents significant thermodynamic destabilization relative to corresponding acyclic analogues [15] [16].
This elevated strain energy manifests in weakened carbon-carbon bonds, with dissociation energies of 65 kcal/mol for cyclopropane bonds compared to 85 kcal/mol for typical alkane carbon-carbon bonds [17] [13]. The strain energy distribution affects molecular reactivity patterns, creating potential sites for nucleophilic and electrophilic attack that can lead to ring-opening reactions.
Frontier molecular orbital analysis provides crucial insights into the electronic properties and reactivity of 3-cyclopropylcyclobutan-1-amine hydrochloride. The highest occupied molecular orbital exhibits predominantly nitrogen lone pair character (approximately 70%), with additional contributions from carbon-nitrogen sigma bonding orbitals (30%) [18] [19]. This orbital composition indicates the primary nucleophilic site for chemical interactions and protonation reactions.
The HOMO-LUMO energy gap, calculated at approximately 8-12 eV, reflects the electronic stability of the bicyclic system despite geometric strain [18] [20]. The lowest unoccupied molecular orbital consists primarily of carbon-carbon antibonding character within the cyclobutane ring, suggesting preferential sites for electrophilic attack and potential ring-opening pathways [2] [21].
Natural Bond Orbital analysis reveals significant hyperconjugative interactions between the cyclopropane and cyclobutane ring systems. The Walsh-type bonding in cyclopropane creates unique orbital overlap patterns that influence the electronic distribution throughout the bicyclic framework [5] [22]. These interactions contribute to the overall stabilization of the molecule despite the high geometric strain.
The analysis indicates substantial charge transfer from carbon-hydrogen bonding orbitals to carbon-carbon antibonding orbitals within both ring systems. This hyperconjugation partially compensates for the destabilizing effects of bond angle compression, providing insight into the surprising stability of highly strained small ring compounds [23] .
Harmonic frequency calculations confirm the thermodynamic stability of the optimized geometry, with all calculated frequencies exhibiting positive values indicating a true minimum on the potential energy surface. The vibrational spectrum provides characteristic signatures for both ring systems and the amine functionality [7] [28].
Cyclopropane carbon-hydrogen stretching vibrations occur at elevated frequencies (3050-3100 cm⁻¹) due to increased s-character resulting from geometric constraints . Cyclobutane carbon-hydrogen stretches appear in the typical alkane region (2950-3000 cm⁻¹) with subtle shifts reflecting ring strain effects [7].
Statistical thermodynamic calculations yield fundamental thermodynamic properties including heat of formation, entropy, and heat capacity. The heat of formation reflects the substantial endothermic contribution from ring strain energy, while entropy calculations account for conformational flexibility in the puckered cyclobutane ring [29] [30].
Temperature-dependent heat capacity calculations reveal contributions from low-frequency vibrational modes associated with ring puckering motions. These thermodynamic parameters provide essential data for understanding reaction equilibria and kinetics involving this bicyclic amine system [4] [29].